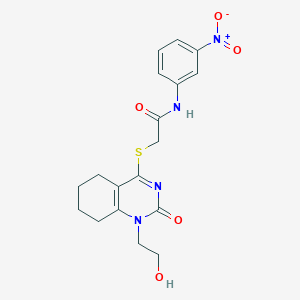

![molecular formula C13H9ClN2O B2753377 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-60-3](/img/structure/B2753377.png)

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

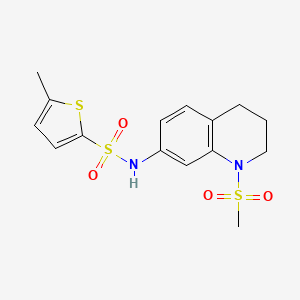

The molecular structure of “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” can be represented by the SMILES stringO=C(O)C1=CC(C(CC2=CC=C(Cl)C=C2)=O)=CN1[H] . The empirical formula of this compound is C13H10ClNO3 and it has a molecular weight of 263.68 . Physical And Chemical Properties Analysis

The compound “4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile” is a solid . The empirical formula of this compound isC13H10ClNO3 and it has a molecular weight of 263.68 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The synthesis of novel compounds incorporating pyrrole and chlorophenyl groups has been widely explored, leading to diverse applications, especially in antifungal and antibacterial activities. For instance, derivatives containing the pyrrole moiety have been synthesized and evaluated for their antifungal properties. These compounds exhibit significant activity against various fungal strains, highlighting their potential in developing new antifungal agents (Ibrahim et al., 2008). Additionally, pyrrole derivatives have been investigated for their antimicrobial activities. The synthesis of these compounds involves complex formation with transition metals, revealing enhanced antibacterial activities compared to the free ligand (Sadeek et al., 2015).

Chemical Reactivity and Molecular Docking

The chemical reactivity of pyrrole-based compounds extends to the creation of biologically active scaffolds. For example, novel pyrrolo[2,3-b]pyridine scaffolds have been synthesized, demonstrating their application in biological studies due to their structural features (Sroor, 2019). Moreover, these compounds have been subjected to molecular docking studies, indicating potential targets for antimicrobial and antioxidant activities. This showcases the dual utility of pyrrole-based compounds in both chemical synthesis and computational biology (Flefel et al., 2018).

Electrochemical Properties and Applications

The exploration of pyrrole derivatives extends to their electrochemical applications. For instance, conducting polymers based on polypyrroles have been synthesized, revealing potential applications in electronic devices due to their electrical properties. Such materials are investigated for their conductivity and stability, opening avenues for research in materials science (Rühe et al., 1987).

Environmental Applications

Pyrrole-based compounds also find relevance in environmental science, particularly in the detection and extraction of phenolic compounds from water. This application demonstrates the utility of pyrrole derivatives as sorbents in solid-phase extraction, highlighting their role in environmental monitoring and cleanup (Bagheri et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to pyrrole, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds interact with their targets, causing conformational changes that can affect the function of the target proteins .

Biochemical Pathways

Indole derivatives, which share a similar structure to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-11-3-1-9(2-4-11)5-13(17)10-6-12(7-15)16-8-10/h1-4,6,8,16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCGOHYGFSNHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)

![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)

![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)

![1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2753315.png)